
2-(Aminomethyl)-4-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide is an organic compound that features both an aminomethyl group and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-hydroxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene followed by reduction to form the corresponding amine. The sulfonamide group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid. The aminomethyl group can be added via reductive amination using formaldehyde and a suitable reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as aminophenols, sulfonamides, and quinones .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzenesulfonamide
- 2-(Aminomethyl)phenol
- Aminomethyl propanol .
Uniqueness
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide is unique due to the presence of both an aminomethyl group and a sulfonamide group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications and interactions in various scientific fields .
Propiedades
Fórmula molecular |
C7H10N2O3S |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c8-4-5-3-6(10)1-2-7(5)13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12) |
Clave InChI |
VPWGGHPUCVCYIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















